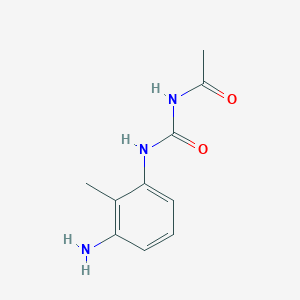

3-Acetyl-1-(3-amino-2-methylphenyl)urea

描述

属性

IUPAC Name |

N-[(3-amino-2-methylphenyl)carbamoyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3O2/c1-6-8(11)4-3-5-9(6)13-10(15)12-7(2)14/h3-5H,11H2,1-2H3,(H2,12,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRRIUOCKPCCRCH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1NC(=O)NC(=O)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-Acetyl-1-(3-amino-2-methylphenyl)urea typically involves the reaction of 3-amino-2-methylphenyl isocyanate with acetic anhydride under controlled conditions . The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The product is then purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes are scaled up using batch or continuous flow reactors to meet industrial demands. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient large-scale production.

化学反应分析

Types of Reactions

3-Acetyl-1-(3-amino-2-methylphenyl)urea can undergo various types of chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The carbonyl group can be reduced to form alcohol derivatives.

Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

Substitution: Nucleophiles such as amines, alcohols, and thiols can be used for substitution reactions under basic or acidic conditions.

Major Products Formed

Oxidation: Nitro derivatives of the compound.

Reduction: Alcohol derivatives.

Substitution: Various substituted urea derivatives depending on the nucleophile used.

科学研究应用

3-Acetyl-1-(3-amino-2-methylphenyl)urea has several applications in scientific research, including:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials.

作用机制

The mechanism of action of 3-Acetyl-1-(3-amino-2-methylphenyl)urea is not well-documented. it is believed to interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

相似化合物的比较

Quinoline-Based Urea Derivatives (Corrosion Inhibitors)

Relevant Compounds :

- AQ-1: 3-Acetyl-1-(4-methylbenzylideneamino)quinolin-2-one

- AQ-2: 3-Acetyl-1-(4-hydroxybenzylideneamino)quinolin-2-one

- AQ-3: 3-Acetyl-1-(3-nitrobenzylideneamino)quinolin-2-one

Key Findings :

- Substituent Effects : Electron-donating groups (e.g., hydroxyl in AQ-2) enhance corrosion inhibition efficiency by improving adsorption on metal surfaces. AQ-2 exhibited the highest inhibition efficiency (92%) for N80 steel in 15% HCl due to its strong electron-donating capability .

- Comparison with Target Compound: The 3-amino-2-methylphenyl group in the target compound contains both amino (electron-donating) and methyl (weak electron-donating) substituents. However, the absence of a quinoline backbone may alter its interaction dynamics.

Data Table :

| Compound | Substituents | Inhibition Efficiency | Key Feature |

|---|---|---|---|

| AQ-2 | 4-hydroxybenzylideneamino | 92% | Optimal electron donation |

| Target Compound | 3-amino-2-methylphenyl | Not tested | Dual electron-donating groups |

Halogen-Substituted Thiourea Analogs

Relevant Compound :

- 3-Acetyl-1-(3-chlorophenyl)thiourea

Key Findings :

- Structural Differences: The chlorine substituent (electron-withdrawing) and thiourea moiety (sulfur atom) contrast with the target compound’s electron-donating amino-methyl group and urea backbone.

- Physicochemical Impact : The crystalline structure of the chloro-derivative (reported in Acta Crystallographica) highlights sulfur’s role in molecular packing . The target compound’s urea group may exhibit weaker metal-binding affinity compared to thiourea but improved biocompatibility.

Data Table :

| Compound | Substituents | Moiety | Molecular Weight | Key Property |

|---|---|---|---|---|

| 3-Acetyl-1-(3-chlorophenyl)thiourea | 3-chlorophenyl | Thiourea | ~228.7* | High crystallinity |

| Target Compound | 3-amino-2-methylphenyl | Urea | Not available | Potential biocompatibility |

*Calculated from molecular formula C9H8ClN3OS.

Alkoxy-Substituted Urea Derivatives

Relevant Compound :

- 3-Amino-1-(2-methoxyethyl)urea

Key Findings :

- Substituent Effects : The methoxyethyl group enhances solubility (molecular formula: C4H11N3O2, molar mass: 133.15) due to polar interactions .

- Comparison with Target Compound : The target’s acetyl and methyl groups may reduce solubility compared to the methoxy derivative but increase lipophilicity, favoring membrane permeability in pharmaceutical contexts.

Data Table :

| Compound | Substituents | Molecular Formula | Molar Mass | Solubility Profile |

|---|---|---|---|---|

| 3-Amino-1-(2-methoxyethyl)urea | 2-methoxyethyl | C4H11N3O2 | 133.15 | High (polar groups) |

| Target Compound | 3-amino-2-methylphenyl | Not available | Not available | Moderate (acetyl group) |

Research Implications and Gaps

- Corrosion Inhibition: The target compound’s electron-donating groups align with trends observed in quinoline derivatives, but experimental validation is needed .

- Material Science : Structural rigidity and crystallinity may differ from thiourea analogs due to urea’s hydrogen-bonding capacity .

- Pharmaceutical Potential: Balancing solubility (via amino groups) and lipophilicity (via acetyl/methyl groups) could optimize bioavailability, warranting pharmacokinetic studies.

生物活性

3-Acetyl-1-(3-amino-2-methylphenyl)urea, a compound with significant potential in medicinal chemistry, has garnered attention for its biological activities. This article explores the compound's synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

This compound can be synthesized through various methods involving the reaction of 3-amino-2-methylphenyl isocyanate with acetyl chloride. The resulting compound features a urea functional group, which is critical for its biological activity.

Biological Activity Overview

The biological activity of this compound has been investigated in several studies, focusing on its potential as an anti-inflammatory and analgesic agent. The following table summarizes key findings regarding its biological effects:

The mechanism by which this compound exerts its biological effects primarily involves the inhibition of specific enzymes such as cyclooxygenase (COX) and urease. The urea moiety plays a pivotal role in binding to these enzymes, thereby modulating their activity.

- COX Inhibition : The compound selectively inhibits COX-2 over COX-1, which is crucial for minimizing gastrointestinal side effects associated with non-steroidal anti-inflammatory drugs (NSAIDs).

- Urease Inhibition : By inhibiting urease, the compound may help prevent the formation of kidney stones and other related morbidities.

Case Study 1: Analgesic Efficacy

A study evaluated the analgesic properties of this compound using a lipopolysaccharide (LPS)-induced pain model in rats. The results indicated that the compound significantly reduced pain responses compared to control groups, highlighting its potential as an effective analgesic agent.

Case Study 2: Anti-Urease Activity

In vitro studies assessed the inhibitory effect of the compound on jack bean urease (JBU). The IC50 value was found to be significantly lower than that of standard urease inhibitors, indicating a strong potential for therapeutic applications in conditions associated with elevated urease activity.

Research Findings

Recent research has focused on optimizing the structure of this compound to enhance its biological activity. Modifications to the amino and acetyl groups have shown promise in improving potency and selectivity against target enzymes.

Structure-Activity Relationship (SAR)

The SAR studies indicate that:

- Substituents on the phenyl ring significantly influence binding affinity and inhibitory activity.

- The presence of electron-donating groups enhances the compound's interaction with enzyme active sites.

常见问题

Q. What are the established synthetic routes for 3-Acetyl-1-(3-amino-2-methylphenyl)urea, and what analytical techniques are critical for confirming its purity and structural integrity?

Methodological Answer: The synthesis typically involves condensation reactions between acetylated precursors and substituted phenylurea derivatives. A common approach is refluxing 3-amino-2-methylaniline with acetyl isothiocyanate in ethanol under inert conditions, followed by purification via recrystallization . Critical analytical steps include:

- Nuclear Magnetic Resonance (NMR) : To confirm proton environments (e.g., acetyl CH₃ at δ ~2.3 ppm and urea NH signals at δ ~9–11 ppm).

- Mass Spectrometry (MS) : For molecular ion verification (expected m/z ~233.27 for C₁₂H₁₅N₃O₂) .

- X-ray Crystallography : To resolve bond lengths, angles, and confirm stereochemistry. Single-crystal diffraction data collected at 296 K (MoKα radiation, λ = 0.71073 Å) with refinement using SHELXL .

Q. How is X-ray crystallography applied to determine the crystal structure of this compound, and what software tools are recommended for data refinement?

Methodological Answer:

- Data Collection : Use a diffractometer (e.g., Oxford Diffraction Xcalibur Sapphire CCD) with ω/φ scans. Monochromatic MoKα radiation (λ = 0.71073 Å) is typical .

- Refinement : SHELXL (via SHELX suite) for least-squares refinement on F², with R values <0.05 indicating high precision .

- Visualization : ORTEP-3 for generating thermal ellipsoid plots and analyzing molecular geometry .

Q. Table 1: Comparative Crystallographic Data for Related Urea Derivatives

| Substituent | Space Group | a (Å) | b (Å) | c (Å) | β (°) | V (ų) | Reference |

|---|---|---|---|---|---|---|---|

| 3-Methylphenyl | P2₁/c | 7.6841 | 14.943 | 9.5358 | 107.49 | 1044.32 | |

| 3-Chlorophenyl | C2/c | 28.3980 | 4.1768 | 20.2635 | 122.65 | 2023.69 |

Advanced Research Questions

Q. What strategies are recommended for resolving discrepancies between experimental crystallographic data and computational modeling predictions?

Methodological Answer:

- Multi-Software Validation : Refine data using both SHELXL and alternative programs (e.g., OLEX2) to cross-check R values and residual density maps .

- DFT Calculations : Compare experimental bond lengths/angles with density functional theory (DFT)-optimized geometries (e.g., using Gaussian09 with B3LYP/6-31G* basis set).

- Spectroscopic Correlations : Validate hydrogen-bonding networks via IR (N–H stretches at ~3200–3400 cm⁻¹) and compare with crystallographic H-bond distances .

Q. How does the substitution pattern on the aromatic ring influence the hydrogen-bonding network and crystal packing?

Methodological Answer:

- Electron-Withdrawing Groups (e.g., Cl) : Enhance N–H∙∙∙O/S hydrogen bonds, leading to tighter packing (e.g., 3-chlorophenyl derivative with dimeric motifs, d(N–H∙∙∙S) = 3.32 Å) .

- Electron-Donating Groups (e.g., CH₃) : Promote weaker C–H∙∙∙π interactions, resulting in lower density (1.501 vs. 1.28 Mg/m³ for chloro vs. methyl derivatives) .

- Packing Analysis : Use Mercury or PLATON to visualize π-stacking distances (typically 3.8–4.2 Å) and quantify void volumes .

Q. What experimental design considerations are critical for evaluating this compound’s potential as an enzyme inhibitor?

Methodological Answer:

- Target Selection : Prioritize enzymes with urea-binding pockets (e.g., kinases, proteases) based on structural analogs .

- In Vitro Assays : Measure IC₅₀ via fluorescence-based inhibition assays (e.g., trypsin inhibition at pH 7.4, 25°C).

- Docking Studies : Use AutoDock Vina to model binding modes, focusing on urea NH interactions with catalytic residues (e.g., Asp189 in trypsin) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。